ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate
Overview
Description
Ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.105527694 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Modification Processes
One study outlines the synthesis of imidazo[2,1-a]isoquinoline derivatives, including ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate, using 1-acetylirruno-3-methyl-1H-isochromene-4-carbonitrile. The study explores various reactions and modifications, providing access to a range of isoquinoline analogs, including triazolo and tetrazolo isoquinolines. Notably, different positional reactivities were observed in these compounds, indicating a diversity of chemical behaviors (Deady & Devine, 2004).
Photochemical and Pyrolytic Transformations
Another research focused on the photolysis and pyrolysis of ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate, a related compound. This study revealed two pathways of transformation, leading to imidazo[2,1-a] isoquinolines and 4-oxopyrimido isoquinolines, emphasizing the versatility of these compounds under various conditions (Singh & Prager, 1992).
Synthesis via Water-Mediated Hydroamination
The aqueous synthesis of methylimidazo[1,2-a]pyridines, including imidazo[2,1-a]isoquinoline derivatives, was reported in a study that did not require any deliberate addition of a catalyst. This method highlights an environmentally friendly approach to synthesizing these compounds (Mohan, Rao, & Adimurthy, 2013).
Applications in Cytotoxic Activity Research
A study on benzimidazo[2,1-a]isoquinolines with carboxamide side chains investigated the cytotoxic activity of these compounds in a panel of cell lines. This research provides insights into the potential biological and medicinal applications of these compounds, particularly in cancer research (Deady et al., 2000).
Fluorescent Probes and Labeling Reagents
Two studies highlight the use of benzimidazo[2,1-a]isoquinoline derivatives in fluorescence applications. One developed a fluorescent chemosensor based on these compounds for Fe3+ detection, showcasing their utility in analytical chemistry (Wang et al., 2017). Another study synthesized a fluorescent labeling reagent for carnitine, demonstrating the versatility of these compounds in biochemical research (Nakaya et al., 2001).
Properties
IUPAC Name |
ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-19-15(18)13-10(2)16-14-12-7-5-4-6-11(12)8-9-17(13)14/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOBCPWHDVTSJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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